molecular formula C22H24N2O6S2 B296820 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide

4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide

Katalognummer B296820
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: SXLHCXLXLKDCFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is commonly referred to as E-3810 and is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2).

Wissenschaftliche Forschungsanwendungen

E-3810 has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer. E-3810 has also been studied for its potential applications in the treatment of diabetic retinopathy, macular degeneration, and other ocular diseases. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

Wirkmechanismus

E-3810 is a potent inhibitor of 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, which is a key receptor involved in angiogenesis. Angiogenesis is the process by which new blood vessels are formed, and it plays a critical role in the growth and spread of cancer. By inhibiting 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, E-3810 can block angiogenesis and prevent the growth and spread of cancer cells. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
E-3810 has been shown to have potent anti-angiogenic activity in various in vitro and in vivo models. In addition to its anti-angiogenic activity, E-3810 has also been shown to have anti-inflammatory properties. In animal studies, E-3810 has been shown to reduce inflammation and improve vascular function. E-3810 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of E-3810 is its potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer and other angiogenesis-dependent diseases. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. However, there are also some limitations to using E-3810 in lab experiments. One limitation is that E-3810 is a highly potent inhibitor of 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, which may lead to off-target effects. Another limitation is that E-3810 may have limited efficacy in certain cancer types, as some tumors may be resistant to anti-angiogenic therapies.

Zukünftige Richtungen

There are several future directions for the study of E-3810. One area of research is to investigate the potential of E-3810 in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of research is to explore the potential of E-3810 in the treatment of other angiogenesis-dependent diseases, such as diabetic retinopathy or macular degeneration. Additionally, further studies are needed to better understand the mechanism of action of E-3810 and to identify any potential off-target effects. Overall, the study of E-3810 has the potential to lead to the development of novel therapies for the treatment of various diseases.

Synthesemethoden

The synthesis of E-3810 involves the reaction of 4-ethoxy-N-(4-aminophenyl)benzenesulfonamide and 4-(2-methoxy-5-methylphenylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of E-3810. This synthesis method has been optimized to produce high yields of E-3810 with good purity.

Eigenschaften

Molekularformel

C22H24N2O6S2

Molekulargewicht

476.6 g/mol

IUPAC-Name

4-[(4-ethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H24N2O6S2/c1-4-30-18-8-12-20(13-9-18)31(25,26)23-17-6-10-19(11-7-17)32(27,28)24-21-15-16(2)5-14-22(21)29-3/h5-15,23-24H,4H2,1-3H3

InChI-Schlüssel

SXLHCXLXLKDCFY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)OC

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.